molecular formula C14H18O2 B14330501 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one CAS No. 105725-87-9

1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14330501
CAS No.: 105725-87-9
M. Wt: 218.29 g/mol
InChI Key: BKYDGIARYMBZOJ-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a tert-butyl group and a methoxy group on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 5-tert-butyl-2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the α,β-unsaturated carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.

Major Products:

    Oxidation: Epoxides, carboxylic acids, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives, alkylated products, or other substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and apoptosis.

Comparison with Similar Compounds

1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Properties

CAS No.

105725-87-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H18O2/c1-6-12(15)11-9-10(14(2,3)4)7-8-13(11)16-5/h6-9H,1H2,2-5H3

InChI Key

BKYDGIARYMBZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C=C

Origin of Product

United States

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